REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8](OC)=[O:9].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C(OCC)C.O>[CH3:1][S:2][C:3]1[CH:12]=[C:7]([CH2:8][OH:9])[CH:6]=[N:5][CH:4]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
916 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C=NC=C(C(=O)OC)C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
subsequently stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the organic phase over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
the solvent and also chromatographic purification of the residue (silica gel, n-hexane/ethyl acetate: 50→100% ethyl acetate)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=NC1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |